Cas no 879396-70-0 (Silodosin Glucuronide Lithium Salt)

Silodosin Glucuronide Lithium Salt structure
879396-70-0 structure
Nome del prodotto:Silodosin Glucuronide Lithium Salt
Numero CAS:879396-70-0
MF:C31H40F3N3O10
MW:671.658619880676
CID:4718205
PubChem ID:11534908

Silodosin Glucuronide Lithium Salt Proprietà chimiche e fisiche

Nomi e identificatori

    • 61Q978167Z
    • Silodosin-beta,D-glucuronide
    • beta-D-Glucopyranosiduronic acid, 3-(7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indol-1-yl)propyl
    • 3-[7-(Aminocarbonyl)-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl β-D-glucopyranosiduronic acid (ACI)
    • UNII-61Q978167Z
    • (2S,3S,4S,5R,6R)-6-(3-(7-Carbamoyl-5-((R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
    • .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 3-(7-(AMINOCARBONYL)-2,3-DIHYDRO-5-((2R)-2-((2-(2-(2,2,2-TRIFLUOROETHOXY)PHENOXY)ETHYL)AMINO)PROPYL)-1H-INDOL-1-YL)PROPYL
    • 879396-70-0
    • Q27263368
    • Silodosin beta-D-glucuronide
    • (2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • KMD-3213G
    • ZSZSAUNNNUTBDH-UPUDQGLBSA-N
    • SILODOSIN-.BETA.,D-GLUCURONIDE
    • Silodosin Glucuronide Lithium Salt
    • Inchi: 1S/C31H40F3N3O10/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43)/t17-,24+,25+,26-,27+,30-/m1/s1
    • Chiave InChI: ZSZSAUNNNUTBDH-UPUDQGLBSA-N
    • Sorrisi: FC(COC1C=CC=CC=1OCCN[C@H](C)CC1C=C(C(N)=O)C2=C(C=1)CCN2CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O)(F)F

Proprietà calcolate

  • Massa esatta: 671.26657897g/mol
  • Massa monoisotopica: 671.26657897g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 16
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0
  • Superficie polare topologica: 193

Silodosin Glucuronide Lithium Salt Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
S465088-10mg
Silodosin Glucuronide Lithium Salt
879396-70-0
10mg
1200.00 2021-07-18
TRC
S465018-10mg
Silodosin Glucuronide Lithium Salt
879396-70-0
10mg
1200.00 2021-07-18
TRC
S465018-1mg
Silodosin Glucuronide Lithium Salt
879396-70-0
1mg
150.00 2021-07-18
TRC
S465088-1mg
Silodosin Glucuronide Lithium Salt
879396-70-0
1mg
150.00 2021-07-18

Silodosin Glucuronide Lithium Salt Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
1.2 Reagents: Trimethylsilyl triflate ;  0 °C; 1.5 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Acetic acid ;  rt
Riferimento
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetone ;  rt
1.3 Reagents: Cesium carbonate Solvents: Acetone ;  0 °C
2.1 Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
2.2 Reagents: Trimethylsilyl triflate ;  0 °C; 1.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Acetic acid ;  rt
Riferimento
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetone ;  rt
2.1 Reagents: Cesium carbonate Solvents: Acetone ;  0 °C
3.1 Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
3.2 Reagents: Trimethylsilyl triflate ;  0 °C; 1.5 h, 0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
4.2 Reagents: Acetic acid ;  rt
Riferimento
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
2.1 Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
2.2 Reagents: Trimethylsilyl triflate ;  0 °C; 1.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Acetic acid ;  rt
Riferimento
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Acetic acid ;  rt
Riferimento
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Acetone ;  0 °C
2.1 Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
2.2 Reagents: Trimethylsilyl triflate ;  0 °C; 1.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Acetic acid ;  rt
Riferimento
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Silodosin Glucuronide Lithium Salt Raw materials

Silodosin Glucuronide Lithium Salt Preparation Products

Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.